1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one is a chemical compound known for its significant applications in various fields, particularly in the development of insecticides. This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The presence of dichloro and trifluoromethyl groups enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves several steps. One common method includes the halogenation of a precursor compound with sulfuryl chloride in chloroform, followed by reactions with polar groups such as N-methylpyrrolidone in anhydrous ammonia . Industrial production methods often involve large-scale halogenation and diazotization reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are more bioactive.
Reduction: Reduction reactions can convert the compound into its corresponding amines and hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and trifluoromethyl positions.
Common reagents used in these reactions include sulfuryl chloride, nitrosylsulfuric acid, and various polar solvents . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazoles .
Scientific Research Applications
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By blocking the GABA receptor, the compound disrupts the normal functioning of the insect’s central nervous system, leading to paralysis and death . This mode of action is highly specific to insects, making it an effective and selective insecticide .
Comparison with Similar Compounds
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one is often compared with other pyrazole-based insecticides such as fipronil and ethiprole. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which enhance its stability and bioactivity . Similar compounds include:
Fipronil: Known for its broad-spectrum insecticidal activity.
Ethiprole: Effective against a wide range of pests, including plant hoppers and aphids.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C10H5Cl2F3N2O |
---|---|
Molecular Weight |
297.06 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-6-3-5(10(13,14)15)4-7(12)9(6)17-8(18)1-2-16-17/h2-4H,1H2 |
InChI Key |
HXRCKKNOVQSYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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